molecular formula C14H18ClN3OS B2775733 5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 588673-91-0

5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B2775733
CAS RN: 588673-91-0
M. Wt: 311.83
InChI Key: HZZZPAHRNCNECH-UHFFFAOYSA-N
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Description

This compound, also known as 4-Allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4h-1,2,4-triazole-3-thiol, has a CAS Number of 956576-82-2 . It has a molecular weight of 323.85 and its IUPAC name is 4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a thiol group (-SH), an ether group (R-O-R’), and a chloro-substituted aromatic ring .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources .

Scientific Research Applications

Synthesis and Chemical Structure Analysis

  • Synthetic Pathways : A common route for the synthesis of derivatives of triazoles, including the 1,2,4-triazole-3-thiol derivatives, has been explored. This pathway provides insights into the creation of acyclic C-nucleosides and potentially cyclic C-nucleosides, highlighting the versatility of triazoles in synthetic organic chemistry (Belkadi & Othman, 2006).
  • Crystal Structure and π-hole Tetrel Bonding Interactions : Research into the crystal structure of triazole derivatives, including those similar to 5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, demonstrates the importance of π-hole tetrel bonding interactions. These studies contribute to the understanding of molecular interactions and stability, aiding in the design of new compounds with desired properties (Ahmed et al., 2020).

Potential Medicinal Chemistry Applications

  • Antimicrobial Activity : Novel syntheses of triazole derivatives have been investigated for their antimicrobial properties. These studies suggest that triazole compounds, through specific structural modifications, can exhibit significant antibacterial and antifungal activities. This opens up potential applications in developing new antimicrobial agents (Purohit et al., 2011).
  • Antioxidative Activity : S-substituted derivatives of triazole-thiones have been synthesized and evaluated for their antioxidative properties. The findings indicate that specific derivatives show excellent free radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related diseases (Tumosienė et al., 2014).

Safety and Hazards

The compound has a signal word of ‘Warning’ and hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3OS/c1-5-18-13(16-17-14(18)20)10(4)19-11-6-8(2)12(15)9(3)7-11/h6-7,10H,5H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZZPAHRNCNECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C)OC2=CC(=C(C(=C2)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

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